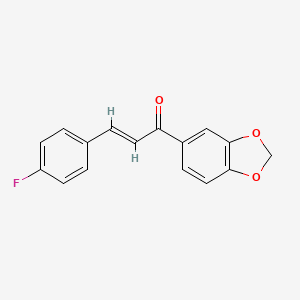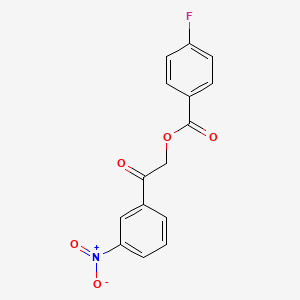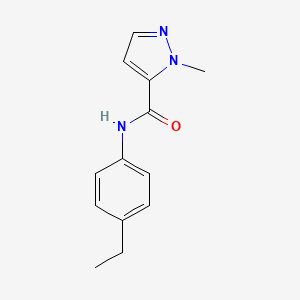
methyl N-(2,4-diethoxybenzoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2,4-diethoxybenzoyl)glycinate, also known as MDBGN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDBGN is a derivative of glycine and is commonly used in organic synthesis, drug development, and biochemical research.
科学的研究の応用
Methyl N-(2,4-diethoxybenzoyl)glycinate has been widely used in scientific research due to its potential applications in various fields. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various compounds, including peptides, nucleosides, and amino acids. In drug development, this compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In biochemical research, this compound has been used as a substrate for various enzymes and has been studied for its potential role in regulating cellular processes.
作用機序
The mechanism of action of methyl N-(2,4-diethoxybenzoyl)glycinate is not fully understood. However, studies have suggested that this compound may act as a prodrug, meaning that it is metabolized into an active form within the body. This active form may then interact with cellular proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have suggested that this compound may inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. In vivo studies have suggested that this compound may have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including cancer and Alzheimer's disease.
実験室実験の利点と制限
Methyl N-(2,4-diethoxybenzoyl)glycinate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been widely studied for its potential applications in various fields. However, there are also some limitations to its use. This compound may be unstable under certain conditions, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of methyl N-(2,4-diethoxybenzoyl)glycinate. One area of research is the development of new synthesis methods for this compound and its derivatives. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the study of the biochemical and physiological effects of this compound in vivo may provide further insights into its potential uses in medicine and biology.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of this compound may lead to new insights into its role in medicine and biology.
合成法
Methyl N-(2,4-diethoxybenzoyl)glycinate can be synthesized using a variety of methods, including the reaction of glycine with 2,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields a white solid that can be purified using column chromatography. Other methods of synthesis include the reaction of glycine with 2,4-diethoxybenzoyl isocyanate and the reaction of glycine with 2,4-diethoxybenzoyl azide.
特性
IUPAC Name |
methyl 2-[(2,4-diethoxybenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-4-19-10-6-7-11(12(8-10)20-5-2)14(17)15-9-13(16)18-3/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLLJZVYLZPVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NCC(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5366177.png)

![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)
![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)
![[3-isobutyl-1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5366209.png)

![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5366230.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366232.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5366246.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5366252.png)
